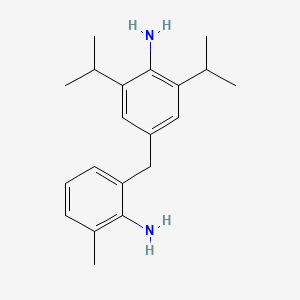

4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline

Description

Properties

CAS No. |

93859-42-8 |

|---|---|

Molecular Formula |

C20H28N2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-[(2-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C20H28N2/c1-12(2)17-10-15(11-18(13(3)4)20(17)22)9-16-8-6-7-14(5)19(16)21/h6-8,10-13H,9,21-22H2,1-5H3 |

InChI Key |

MDKBDEDSAWACFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with 2-amino-m-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amines or other derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various amines.

Scientific Research Applications

Organic Synthesis

Asymmetric Hydrogenation : The compound has been studied for its role in asymmetric hydrogenation reactions. Specifically, it can serve as a ligand in metal-catalyzed reactions, facilitating the production of chiral compounds that are vital in pharmaceuticals . The steric and electronic properties of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline make it an effective candidate for enhancing reaction selectivity and yield.

Synthesis of Diarylamines : This compound is also utilized in the synthesis of diarylamines through various rearrangement reactions. Notably, the N-to-N' Smiles rearrangement has been reported to produce atropisomeric diarylamines with exceptional steric demand, showcasing its versatility in generating complex molecular architectures .

Catalysis

Transition Metal Catalysis : The compound has potential applications as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in polymerization processes. Research indicates that using bulky aryl groups can significantly influence the rate of chain growth and the formation of high molecular weight polymers .

Iron-Based Catalysts : Studies have demonstrated that incorporating this compound into iron-based complexes can improve their efficiency in catalyzing various chemical transformations, including olefin polymerization .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) : 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline is effectively analyzed using reverse phase HPLC methods. This technique allows for the separation and identification of impurities in pharmaceutical preparations. The mobile phase typically includes acetonitrile and water, making it suitable for mass spectrometry applications .

Pharmacokinetics Studies : The compound's stability and solubility characteristics make it an ideal candidate for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial .

Case Studies

Mechanism of Action

The mechanism of action of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline and its analogs:

Spectral Data Comparison

Research Findings and Limitations

- Catalytic Performance: Bridged derivatives (e.g., 4,4'-methylenebis(2,6-diisopropylaniline)) form binuclear aluminum complexes that exhibit higher activity in ε-caprolactone polymerization (85% yield) compared to mononuclear analogs .

- Toxicity : 2,6-Diisopropylaniline derivatives like 2,6-diisopropylphenyl isocyanate show high toxicity (557.27 µg g$^{-1}$ in PBAT mulch films), necessitating safety evaluations .

- Spectral Trends : Imine formation in Schiff bases shifts $ ^1H $ NMR signals downfield (e.g., imine proton at 8.3 ppm in pyridinylmethylene derivative) compared to parent anilines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Horner olefination, as demonstrated in structurally analogous systems . Key steps include coupling 4-diethylamino-3,5-diisopropylbenzaldehyde with phosphonate derivatives under basic conditions. Yield optimization requires precise control of temperature (20–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, can be mitigated by slow addition of electrophiles and inert atmosphere conditions. Characterization of intermediates via TLC or inline IR spectroscopy is critical for monitoring progression .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity assessment, as validated for related aromatic amines . Gas chromatography (GC) with flame ionization detection (FID) may supplement this, especially for volatile byproducts. Structural confirmation requires H/C NMR spectroscopy, focusing on aromatic proton splitting patterns and methylene bridge signals (δ 3.8–4.2 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm molecular ion peaks (expected m/z ~353.5 for [M+H]) .

Q. How should researchers handle stability and storage to prevent degradation?

- Methodological Answer : Store the compound in amber glass vials under nitrogen at 2–30°C to minimize oxidative degradation . Stability studies using accelerated thermal testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC for emerging peaks, particularly at retention times corresponding to deaminated or oxidized byproducts. Avoid aqueous environments due to potential hydrolysis of the methylene bridge .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : The electron-rich aniline core facilitates participation in photoinduced electron-transfer reactions. For catalytic studies, cyclic voltammetry can determine redox potentials (e.g., E for oxidation) in acetonitrile with 0.1 M TBAPF. DFT calculations (B3LYP/6-31G*) may model charge distribution, highlighting the amino and isopropyl groups’ steric and electronic effects on reaction pathways .

Q. How can computational modeling predict substituent effects on the compound’s electronic properties?

- Methodological Answer : Use Gaussian or ORCA software to perform frontier molecular orbital (FMO) analysis. Compare HOMO-LUMO gaps of derivatives with varying substituents (e.g., nitro or methoxy groups). Solvent effects (PCM model) should be included to simulate real-world conditions. Validate predictions experimentally via UV-Vis spectroscopy (e.g., λ shifts in ethanol) .

Q. How to resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Cross-validate findings using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.